mt-21
Description
MT-21 is a synthetic neurotrophic and apoptosis-inducing compound derived as a simplified structural analog of the natural product epolactaene . Its core structure features a 3-acyl-5-hydroxy-1,5-dihydro-2H-pyrrole-2-one (AHPO) scaffold, which enables covalent reactivity via its central N-acyl hemiaminal group . This compound targets two primary biological systems:
- Fatty Acid-Binding Protein 5 (FABP5): this compound covalently binds to cysteine-120 (C120) within FABP5's ligand-binding pocket, disrupting lipid transport and signaling .
- Mitochondrial Adenine Nucleotide Translocator (ANT): this compound induces cytochrome c release by altering ANT conformation, triggering caspase-9-dependent apoptosis without mitochondrial permeability transition (MPT) .
Key mechanistic insights include:
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
InChI Key |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonyms |
MT 21 MT-21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
MT-21 is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route is proprietary, but it generally involves the formation of a central N-acyl hemiaminal group, which acts as an electrophilic center .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
MT-21 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly with amine- and thiol-based nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce reactive oxygen species, while substitution reactions yield various substituted derivatives of this compound .
Scientific Research Applications
MT-21 has a wide range of applications in scientific research:
Mechanism of Action
MT-21 induces apoptosis by activating c-Jun-NH2-terminal kinase via the Krs/MST protein, which is activated by caspase-3 cleavage dependent on reactive oxygen species production . The compound directly induces the release of cytochrome c from mitochondria, which is necessary to activate caspase-9. This release occurs before a change in membrane potential and is suppressed by overexpression of Bcl-2 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Epolactaene (Natural Product Analog)
| Parameter | MT-21 | Epolactaene |
|---|---|---|
| Structure | Simplified AHPO scaffold | Complex natural product backbone |
| Target | FABP5, ANT | Undefined; presumed FABP5/ANT |
| Reactivity | Direct C120 covalent binding in FABP5 | Likely similar, but uncharacterized |
| Neurotrophic Activity | High (validated in cell models) | Preserved but less studied |
| Key Finding | Synthetic tractability enhances study | Natural source limits mechanistic analysis |
This compound retains epolactaene’s neurotrophic effects but offers superior utility for probing FABP5 biology due to its synthetic accessibility and defined covalent mechanism .
SBFI-26 (FABP5 Ligand)
| Parameter | This compound | SBFI-26 |
|---|---|---|
| Binding Mode | Covalent (C120 in FABP5) | Non-covalent, competitive |
| Specificity | Irreversible; FABP5-selective | Reversible; binds FABP5/FABP7 |
| Functional Impact | Disrupts lipid transport and signaling | Modulates PPARβ/δ pathways |
| EC50 (FABP5) | ~200 µM (apoptosis in 143B cells) | Not reported |
Unlike SBFI-26, this compound’s covalent mechanism ensures prolonged FABP5 inhibition, making it a tool for studying irreversible lipid signaling disruption .
Verteporfin (ANT/PTPC Modulator)
| Parameter | This compound | Verteporfin |
|---|---|---|
| Target | ANT conformation | ANT/PTPC, light-dependent |
| Apoptosis Mechanism | Direct cytochrome c release | ROS-mediated PTPC opening |
| Bcl-2 Sensitivity | Suppressed by Bcl-2 overexpression | Bcl-2-resistant |
| Key Finding | No MPT or ROS requirement | Requires photodynamic activation |
This compound’s ANT modulation is unique in bypassing MPT and oxidative stress, offering a distinct pathway for apoptosis induction .
DIM-C-pPhtBu (ANT Modulator)
| Parameter | This compound | DIM-C-pPhtBu |
|---|---|---|
| ROS Involvement | Requires ROS for caspase activation | ROS-independent |
| MMP Impact | No membrane depolarization | Induces MMP loss |
| ANT Interaction | Conformational inhibition | Perturbs ANT structure |
| Key Finding | Synergizes with Bcl-2-sensitive pathways | ANT-dependent mitochondriotoxicity |
While both target ANT, this compound’s lack of MMP disruption highlights its divergence from classic PTPC-targeting agents .
Critical Research Findings
Structural Sensitivity : this compound’s FABP5 binding is abolished by C5 ethyl substitution (AHPO-6) or ketone-to-ester conversion (AHPO-7), underscoring its reliance on precise stereoelectronic properties .
Cellular Context Dependency : this compound labels FABP5 selectively in live cells but reacts promiscuously in lysates, emphasizing microenvironmental influences on covalent targeting .
ANT vs. FABP5 Dominance : While early studies emphasized ANT-mediated apoptosis, recent work identifies FABP5 as a primary target, complicating its classification as a selective ANT inhibitor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
